molecular formula C28H24N2O5 B11112054 2,4-bis(benzyloxy)-N'-[(E)-(3,4-dihydroxyphenyl)methylidene]benzohydrazide

2,4-bis(benzyloxy)-N'-[(E)-(3,4-dihydroxyphenyl)methylidene]benzohydrazide

Cat. No.: B11112054
M. Wt: 468.5 g/mol
InChI Key: ZCGXOEMMCWXNJI-STBIYBPSSA-N
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Description

2,4-BIS(BENZYLOXY)-N’-[(E)-(3,4-DIHYDROXYPHENYL)METHYLENE]BENZOHYDRAZIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzohydrazide core with benzyloxy and dihydroxyphenyl groups, making it a subject of interest in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-BIS(BENZYLOXY)-N’-[(E)-(3,4-DIHYDROXYPHENYL)METHYLENE]BENZOHYDRAZIDE typically involves multiple steps. One common method starts with the preparation of 2,4-bis(benzyloxy)benzaldehyde, which is then reacted with hydrazine derivatives under controlled conditions to form the desired benzohydrazide compound. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

2,4-BIS(BENZYLOXY)-N’-[(E)-(3,4-DIHYDROXYPHENYL)METHYLENE]BENZOHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.

Scientific Research Applications

2,4-BIS(BENZYLOXY)-N’-[(E)-(3,4-DIHYDROXYPHENYL)METHYLENE]BENZOHYDRAZIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,4-BIS(BENZYLOXY)-N’-[(E)-(3,4-DIHYDROXYPHENYL)METHYLENE]BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2,4-BIS(BENZYLOXY)-N’-[(E)-(3,4-DIHYDROXYPHENYL)METHYLENE]BENZOHYDRAZIDE include:

Uniqueness

What sets 2,4-BIS(BENZYLOXY)-N’-[(E)-(3,4-DIHYDROXYPHENYL)METHYLENE]BENZOHYDRAZIDE apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C28H24N2O5

Molecular Weight

468.5 g/mol

IUPAC Name

N-[(E)-(3,4-dihydroxyphenyl)methylideneamino]-2,4-bis(phenylmethoxy)benzamide

InChI

InChI=1S/C28H24N2O5/c31-25-14-11-22(15-26(25)32)17-29-30-28(33)24-13-12-23(34-18-20-7-3-1-4-8-20)16-27(24)35-19-21-9-5-2-6-10-21/h1-17,31-32H,18-19H2,(H,30,33)/b29-17+

InChI Key

ZCGXOEMMCWXNJI-STBIYBPSSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)C(=O)N/N=C/C3=CC(=C(C=C3)O)O)OCC4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)C(=O)NN=CC3=CC(=C(C=C3)O)O)OCC4=CC=CC=C4

Origin of Product

United States

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